N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide
Description
N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide is a heterocyclic compound featuring a pyridazine core substituted with a furan moiety at position 6, linked via a piperazine ring to a sulfonamide group. The sulfonamide bridge connects to a phenyl ring bearing a propanamide substituent at the para position. This structure combines multiple pharmacophoric elements: the pyridazine ring may confer hydrogen-bonding capabilities, the furan group contributes π-electron density, and the sulfonamide moiety enhances polarity.
Properties
IUPAC Name |
N-[4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-2-21(27)22-16-5-7-17(8-6-16)31(28,29)26-13-11-25(12-14-26)20-10-9-18(23-24-20)19-4-3-15-30-19/h3-10,15H,2,11-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREZOYLVQNQESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Therefore, it’s plausible that this compound may also target the same organism.
Mode of Action
The molecular interactions of similar compounds in docking studies reveal their suitability for further development. This suggests that the compound might interact with its target through a docking mechanism.
Biological Activity
N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperazine Ring : Known for diverse pharmacological properties.
- Pyridazine and Furan Moieties : Contributing to the compound's unique chemical reactivity and potential biological interactions.
- Sulfonamide Group : Often associated with antibacterial and diuretic properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies have shown that this compound may inhibit cancer cell proliferation. Its structural features allow it to interact with various cellular pathways, potentially leading to apoptosis in malignant cells.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, suggesting that this compound might modulate inflammatory pathways effectively.
- Antimicrobial Activity : The presence of the furan and pyridazine rings may enhance the compound's ability to target bacterial enzymes, making it a candidate for further investigation as an antimicrobial agent.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammatory responses.
- Modulation of Signaling Pathways : It may influence signaling pathways such as the MAPK/ERK pathway, which is critical in cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyridazine vs. Pyridine : The target compound employs a pyridazine ring (two adjacent nitrogen atoms), unlike analogs in , which feature pyridine cores (e.g., compounds 9a–9g). Pyridazine’s electron-deficient nature may enhance interactions with electron-rich biological targets compared to pyridine .
- Furan vs. Substituted Benzene : The 6-(furan-2-yl) group distinguishes this compound from ’s derivatives, which use substituted benzoyl groups (e.g., 3-trifluoromethylbenzoyl in 9a). Furan’s oxygen atom could influence solubility and π-stacking interactions differently than halogenated or alkylated benzene rings .
Linker and Substituent Variations
- Sulfonyl vs. Carbonyl : The piperazine-sulfonyl linkage in the target compound contrasts with the carbonyl bridges in ’s analogs (e.g., 9a: piperazin-1-yl carbonyl). Sulfonyl groups are more polar and may reduce membrane permeability compared to carbonyls .
- Propanamide vs.
Physicochemical Properties
While explicit data for the target compound are unavailable, trends from structurally related compounds can be inferred:
- Solubility : The sulfonyl group in the target compound likely increases aqueous solubility compared to ’s carbonyl-linked analogs but may reduce bioavailability due to higher polarity .
- Melting Points : reports melting points for analogs (e.g., 9a: 168–170°C), but the target compound’s melting behavior remains uncharacterized.
Pharmacological Implications
- Target Selectivity: The pyridazine-furan system may interact uniquely with adenosine receptors or kinases, whereas ’s benzoyl-pyridine derivatives could target serotonin or histamine receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
